KKL-35

Übersicht

Beschreibung

KKL-35 ist eine neuartige Oxadiazol-Verbindung, die für ihre potente, breitbandantibakterielle Wirkung bekannt ist. Sie wirkt als Inhibitor des Trans-Translationswegs, der für das Überleben und die Virulenz von Bakterien essentiell ist . Diese Verbindung hat sich gegen eine Vielzahl von grampositiven und gramnegativen Bakterien als wirksam erwiesen und ist somit ein vielversprechender Kandidat für die Antibiotikaentwicklung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die wichtigsten Schritte beinhalten die Bildung des Oxadiazolrings und die anschließende Anbindung der 4-Chlorbenzamid- und 4-Fluorphenylgruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht allgemein dokumentiert sind, beinhaltet die Synthese wahrscheinlich die Skalierung der Laborverfahren mit Optimierungen für Ausbeute und Reinheit. Dies kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen, um sicherzustellen, dass die Verbindung pharmazeutische Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

KKL-35 is synthesized through a multi-step chemical process. The key steps involve the formation of the oxadiazole ring and the subsequent attachment of the 4-chlorobenzamide and 4-fluorophenyl groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Reaktionstypen

KKL-35 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxadiazolderivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Oxadiazolring gebundenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Benzamid- und Phenylgruppen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen sicherzustellen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Oxadiazolverbindungen mit veränderten antibakteriellen Eigenschaften. Diese Derivate werden hinsichtlich ihres Potenzials zur Steigerung der Wirksamkeit und des Spektrums der antibakteriellen Aktivität untersucht .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Mechanism of Action

KKL-35 has demonstrated potent antibiotic activity against Legionella pneumophila, the causative agent of Legionnaires' disease. Its mechanism appears to be distinct from traditional antibiotics, as it does not primarily inhibit trans-translation, a ribosome-rescue system essential for bacterial survival. Instead, this compound exhibits broad-spectrum activity against various Legionella species at submicromolar concentrations, with a minimum inhibitory concentration (MIC) of approximately 0.04 mg/liter .

Resistance Profiles

One of the most notable features of this compound is its ability to maintain effectiveness against L. pneumophila strains that have developed resistance to other antibiotic classes, such as macrolides. Studies indicate that no resistant mutants emerged even after prolonged exposure to this compound, suggesting a low likelihood of resistance development .

In Vivo Efficacy

Macrophage Model Studies

Research has shown that this compound can inhibit the replication of L. pneumophila within human macrophages at various stages of infection. When administered post-infection, this compound effectively halts bacterial growth, indicating its potential for therapeutic use in treating infections caused by intracellular pathogens .

Comparative Efficacy

In comparative studies with erythromycin, a standard treatment for Legionnaires' disease, this compound demonstrated superior bactericidal activity at lower concentrations. This suggests that this compound may be a more effective option for managing infections caused by L. pneumophila .

Broader Implications and Future Research

Potential Therapeutic Applications

Given its potent antibacterial properties and unique mechanism of action, this compound is being investigated for potential use in treating other bacterial infections beyond Legionella. The compound's ability to penetrate human cells and exert effects on intracellular pathogens positions it as a promising candidate in the development of new antimicrobial therapies .

Ongoing Studies

Current research is focused on elucidating the precise mechanisms by which this compound exerts its effects on bacterial cells. Understanding these mechanisms is crucial for optimizing its therapeutic applications and developing analogs that may enhance efficacy or reduce toxicity .

Data Summary

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Family | Oxadiazole |

| Target Pathogen | Legionella pneumophila |

| Minimum Inhibitory Concentration (MIC) | 0.04 mg/liter |

| Resistance Development | No detectable resistance |

| In Vitro Activity | Effective against multiple strains |

| In Vivo Activity | Inhibits replication in macrophages |

Case Studies

Several studies have been conducted to assess the efficacy of this compound:

- Brunel et al. (2018) : Demonstrated the potent antibacterial activity of this compound against L. pneumophila, emphasizing its low MIC and lack of resistance development during prolonged exposure .

- Comparative Analysis with Erythromycin : Showed that this compound could inhibit bacterial replication more effectively than erythromycin at lower concentrations, suggesting its potential as a superior treatment option for Legionnaires' disease .

- Pharmacokinetic Studies : Ongoing research aims to evaluate the pharmacokinetic properties of this compound and its analogs to facilitate animal studies and potential clinical applications .

Wirkmechanismus

KKL-35 exerts its effects by inhibiting the trans-translation pathway, a ribosome rescue system essential for bacterial survival. It specifically targets the tagging reaction of trans-translation, preventing the release of nonstop translation complexes. This inhibition disrupts bacterial protein synthesis, leading to cell death . The compound’s molecular targets include the transfer-messenger RNA (tmRNA) and the small protein SmpB, which are critical components of the trans-translation machinery .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

KKL-10: Eine weitere Oxadiazolverbindung mit ähnlicher antibakterieller Aktivität.

KKL-40: Zeigt eine potente Aktivität gegen intrazelluläre Pathogene wie Francisella tularensis.

Einzigartigkeit von KKL-35

This compound zeichnet sich durch seine Breitbandaktivität und geringe Resistenzneigung aus. Im Gegensatz zu einigen anderen Inhibitoren bleibt this compound gegenüber Bakterienstämmen wirksam, die eine Resistenz gegen andere Antibiotika entwickelt haben. Seine Fähigkeit, das bakterielle Wachstum unabhängig von der Trans-Translation-Inhibition zu hemmen, unterstreicht seinen einzigartigen Wirkmechanismus .

Biologische Aktivität

KKL-35 is a compound that has garnered attention for its potent biological activity, particularly as an antibiotic agent against various pathogenic bacteria. This article synthesizes research findings on this compound, focusing on its mechanisms of action, effectiveness against specific pathogens, and potential applications in clinical settings.

This compound was initially identified through high-throughput screening aimed at finding inhibitors of trans-translation, a crucial process in bacterial protein synthesis. However, subsequent studies revealed that this compound does not directly inhibit trans-translation but instead exhibits bactericidal activity through other mechanisms. This compound has shown effectiveness against several pathogens, including Legionella pneumophila and Mycobacterium tuberculosis (MTB).

1. Legionella pneumophila

This compound demonstrates significant antibacterial activity against L. pneumophila, the causative agent of Legionnaires' disease. The minimal inhibitory concentration (MIC) for this compound against various strains of L. pneumophila is approximately 0.04 mg/L (0.125 μM) .

Table 1: MIC Values of this compound Against Various Strains of L. pneumophila

| Strain | MIC (mg/L) |

|---|---|

| L. pneumophila Paris | 0.04 |

| L. pneumophila Other Strains | 0.04 |

The compound effectively inhibits bacterial growth and can significantly reduce bacterial viability within human macrophages, indicating its ability to penetrate cellular membranes and act intracellularly . A time-kill assay demonstrated that this compound reduces the viable count of L. pneumophila by four orders of magnitude within 72 hours at concentrations equal to or greater than the MIC .

2. Mycobacterium tuberculosis

This compound also exhibits potent activity against MTB, including nonreplicating persister cells that are typically resistant to conventional antibiotics. The MIC for MTB is reported to be 1.6 μg/mL , with over 90% cell death observed at concentrations of 8.0 μg/mL after seven days .

Table 2: Efficacy of this compound Against M. tuberculosis

| Cell State | MIC (μg/mL) | % Cell Death at 8 μg/mL |

|---|---|---|

| Actively Growing | 1.6 | >90% |

| Nonreplicating Persister | 1.6 | >90% |

Case Studies and Research Findings

Several studies have confirmed the efficacy of this compound in different experimental settings:

- In Vitro Studies : this compound was tested against multiple strains of L. pneumophila and showed consistent results with no development of resistance even in erythromycin-resistant strains .

- Intracellular Replication Models : In models using human macrophages infected with L. pneumophila, this compound inhibited bacterial replication effectively, showcasing its potential for treating intracellular infections .

Eigenschaften

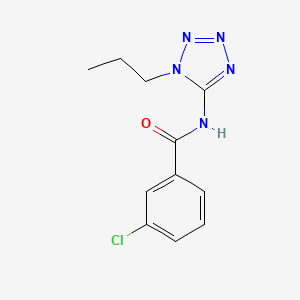

IUPAC Name |

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIICPNCCHIUJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865285-29-6 | |

| Record name | 865285-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is KKL-35 effective against drug-resistant bacteria?

A: Yes, this compound demonstrates promising activity against several multi-drug resistant pathogens. Notably, this compound effectively inhibits the growth of Legionella pneumophila mutants resistant to macrolides, a class of commonly used antibiotics. [] Additionally, it shows potent activity against Mycobacterium tuberculosis under both aerobic and anoxic conditions, including against persister cells, which are notorious for their high tolerance to antibiotics. []

Q2: Are there any insights into the structural features of this compound relevant for its activity?

A: While the exact binding site of this compound remains to be fully elucidated, research suggests that it interacts with the bacterial ribosome. [] Specifically, biochemical experiments indicate that this compound targets helix 89 of the 23S rRNA. [] Furthermore, computational modeling predicts a potential binding pocket for this compound near the peptidyl-transfer center of the ribosome, a region not typically targeted by conventional antibiotics. [] This distinct binding site may contribute to its activity against drug-resistant strains.

Q3: What are the limitations of this compound as a potential antibiotic?

A: While this compound exhibits promising antibacterial activity, challenges remain. One study found that a related compound, KKL-40, was inactivated by human serum. [] This highlights the importance of further research into the stability and efficacy of this compound in vivo. Additionally, the complete mechanism of action of this compound requires further investigation to understand its full potential and potential limitations fully.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.